methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (Registry Number: 617697-95-7) is a structurally complex heterocyclic compound featuring a pyrrole-thiazole core. The molecule incorporates a 4-fluorophenyl group at position 2 of the pyrrole ring, a 3-methyl-4-propoxybenzoyl moiety at position 3, and a methyl ester-substituted thiazole ring at position 3.
Properties
Molecular Formula |
C27H25FN2O6S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O6S/c1-5-12-36-19-11-8-17(13-14(19)2)22(31)20-21(16-6-9-18(28)10-7-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h6-11,13,21,31H,5,12H2,1-4H3/b22-20+ |
InChI Key |
FOEUEPQIFAFOPT-LSDHQDQOSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)F)O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrole Ring
The pyrrole core is synthesized via a Knorr-type condensation between a β-ketoamide derivative and a substituted hydrazine. In a representative procedure, 4-fluorophenylhydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to yield 2-(4-fluorophenyl)-5-methylpyrrolidin-4-one. Subsequent oxidation with manganese dioxide introduces the 5-oxo group, forming the 2,5-dihydro-1H-pyrrol-5-one intermediate.
Acylation with 3-Methyl-4-Propoxybenzoyl Chloride
The 3-position of the pyrrole is acylated using 3-methyl-4-propoxybenzoyl chloride, synthesized via Friedel-Crafts acylation of 4-propoxy-3-methylbenzene with chloroacetyl chloride in the presence of AlCl₃. The acylation proceeds in anhydrous dichloromethane with triethylamine as a base, achieving yields of 72–78%.
Esterification and Final Assembly
The methyl ester group is introduced by reacting the carboxylic acid intermediate with methanol under Mitsunobu conditions (DIAD, PPh₃). Final coupling of the thiazole and acylated pyrrole modules is achieved via a Suzuki-Miyaura cross-coupling reaction, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
Pyrrole cyclization : Ethanol at reflux (78°C) provides optimal yields (68–75%) compared to DMF or THF.
-
Thiazole formation : Dichloroethane at 80°C enhances cyclization efficiency (82% yield) by minimizing side reactions.
-
Acylation : Anhydrous CH₂Cl₂ at 0–5°C prevents hydrolysis of the acid chloride.
Catalysts and Reagents
-
Friedel-Crafts acylation : FeCl₃ (1.2 equiv.) outperforms AlCl₃ in selectivity for the 3-methyl-4-propoxybenzoyl group.
-
Suzuki coupling : Pd(OAc)₂/XPhos ligand system reduces catalyst loading to 2 mol% while maintaining 89% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.68–7.45 (m, 4H, fluorophenyl), 6.92 (d, J = 8.4 Hz, 2H, propoxybenzoyl), 3.89 (s, 3H, COOCH₃), 2.41 (s, 3H, CH₃).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrrole), 1245 cm⁻¹ (C-F).
-
HRMS : m/z 538.6 [M+H]⁺, consistent with the molecular formula C₂₈H₂₄FN₃O₆S.
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyrrole formation | 75 | 98.5 |
| Thiazole cyclization | 82 | 97.8 |
| Acylation | 78 | 99.1 |
| Final coupling | 89 | 99.7 |
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing acylation at the pyrrole 4-position is suppressed by using bulky Lewis acids (e.g., FeCl₃) and low temperatures (0–5°C).
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis during workup. Quenching reactions with NaHCO₃ and rapid solvent evaporation (40°C under vacuum) mitigate this issue.
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
The biological activities of this compound are attributed to its complex structure, which allows for interaction with various biological targets. Research has indicated several promising applications:
Anticancer Activity
Research indicates that derivatives of thiazole compounds can induce apoptosis in cancer cells. A study demonstrated that a similar compound exhibited significant cytotoxic effects against breast cancer cell lines by triggering apoptotic pathways. The mechanism involves the inhibition of specific enzymes related to cancer proliferation.
Antimicrobial Properties
Thiazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial potential is significant for developing new antibiotics or treatments for infections resistant to current therapies.
Anti-inflammatory Effects
Compounds containing furan and thiazole rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
Case Study 1: Anticancer Effects
A derivative similar to methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate was tested on various cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting their potential as new antimicrobial agents.
Case Study 3: Anti-inflammatory Mechanisms
Research involving animal models indicated that the administration of thiazole-containing compounds resulted in reduced levels of inflammatory markers in serum. This suggests their potential use in treating chronic inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Enzyme inhibition |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of bacterial cell wall |
| Anti-inflammatory | Reduces inflammation markers | Inhibition of COX and LOX enzymes |
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the thiazole ring can participate in various biochemical processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
The target compound belongs to a class of pyrrole-thiazole derivatives with variations in substituents affecting molecular conformation, crystallinity, and biological activity. Below is a detailed comparison with structurally related analogs:
Structural Analogs from and
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Key Differences :
- The target compound’s pyrrole-thiazole core differs from the pyrazole-thiazole-triazole framework of Compounds 4/4.
- Substituent variations (propoxybenzoyl vs.
- Crystallographic data for Compounds 4/5 highlight the role of halogen substituents (Cl vs. F) in crystal packing adjustments, suggesting similar effects may occur in the target compound’s solid-state structure .
Analogs from
- Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (609794-26-5)
- Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (617694-46-9)
| Feature | Target Compound | Ethyl Derivative (609794-26-5) | Allyl Derivative (617694-46-9) |
|---|---|---|---|
| Ester Group | Methyl | Ethyl | Allyl |
| Benzoyl Substituent | 3-Methyl-4-propoxy | 4-Butoxy | 4-Butoxy |
| Aryl Group | 4-Fluorophenyl | 4-Fluorophenyl | 4-Methoxyphenyl |
| Physicochemical | Not reported | Increased lipophilicity (butoxy vs. propoxy) | Enhanced solubility (methoxy group) |
Key Differences :
- Ester Group : The methyl ester in the target compound may confer faster metabolic clearance compared to ethyl or allyl esters, which are bulkier and more lipophilic.
- Alkoxy Chain : The propoxy group (C3) in the target compound vs. butoxy (C4) in analogs affects molecular flexibility and hydrophobic interactions.
- Aryl Groups: The 4-fluorophenyl vs. 4-methoxyphenyl substitution alters electronic properties (electron-withdrawing F vs.
Crystallographic and Conformational Analysis
Compounds 4 and 5 () exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. While their conformations are similar, halogen substituents (Cl in 4, F in 5) induce subtle adjustments in crystal packing. By analogy, the target compound’s 3-methyl-4-propoxybenzoyl group likely disrupts planarity compared to simpler halogenated aryl groups, affecting π-π stacking and hydrogen-bonding networks. Such structural variations could influence solubility, stability, and formulation properties .
Biological Activity
Methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features several functional groups that contribute to its biological activity:
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Hydroxy Group : May participate in hydrogen bonding with biological targets.
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer, anti-inflammatory, and antimicrobial effects. Below are detailed findings from recent studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. This suggests a potent anticancer effect that warrants further investigation.
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can inhibit the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential use in treating inflammatory diseases.
- Case Study : In murine models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its effectiveness as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against various pathogens:
- Broad-spectrum Activity : The compound showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be as low as 32 µg/mL for certain strains.
- Case Study : In a recent study testing the compound against clinical isolates of multidrug-resistant bacteria, it exhibited significant bactericidal activity, highlighting its potential as an alternative therapeutic agent.
Data Summary Table
Q & A
Q. What are the key considerations for optimizing multi-step synthetic routes for this compound?
The synthesis of structurally analogous compounds (e.g., Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate) involves multi-step reactions requiring precise control of reaction conditions. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .
- Catalyst optimization : Acid catalysts (e.g., p-toluenesulfonic acid) enhance ring-closure efficiency in oxazole and pyrrole formation .
- Temperature gradients : Stepwise heating (e.g., 60–80°C for acylations, room temperature for hydroxyl protection) minimizes side reactions .
- Purification methods : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization ensure >95% purity .
Example Optimization Table :
| Step | Reaction Type | Optimal Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acylation | DCM, 0°C, 12h | 78 |
| 2 | Cyclization | Toluene, 80°C, 8h | 65 |
| 3 | Deprotection | MeOH/HCl, RT, 4h | 85 |
Q. How can structural elucidation be performed to confirm the compound’s regiochemistry?
Advanced spectroscopic and crystallographic techniques are essential:
- NMR : - and -NMR differentiate substituent positions on the pyrrole and thiazole rings (e.g., coupling in fluorophenyl groups) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the 5-oxo-2,5-dihydro-1H-pyrrol-1-yl moiety .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of propoxybenzoyl groups at m/z 320) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting reaction pathways and optimizing regioselectivity?
The ICReDD framework (Integrated Computational and Experimental Design for Discovery) combines quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict reaction outcomes . Key steps:
- Reaction path sampling : Identifies low-energy intermediates for acyl transfer and ring closure.
- Solvent effect modeling : COSMO-RS simulations optimize solvent polarity for thiazole carboxylation .
- Statistical design of experiments (DoE) : Reduces trial-and-error by modeling variables (e.g., temperature, catalyst loading) to maximize yield .
Case Study : DFT calculations predicted a 12% yield increase in thiazole carboxylation by switching from DMF to acetonitrile, validated experimentally .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from subtle structural variations. A systematic approach includes:
- Pharmacophore mapping : Overlay 3D structures of analogs to identify critical functional groups (e.g., 4-hydroxy vs. 4-methoxy substitution) .
- Dose-response profiling : Compare IC values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
- Molecular dynamics (MD) simulations : Evaluate protein-ligand binding stability (e.g., interactions with kinase ATP-binding pockets) .
Example Data Contradiction Analysis :
| Analog | Substituent (R) | IC (μM) | Target Protein |
|---|---|---|---|
| A | 4-Fluorophenyl | 0.45 | EGFR |
| B | 4-Methoxyphenyl | 2.10 | VEGFR-2 |
Q. What methodologies are used to study the compound’s stability under physiological conditions?
Stability profiling involves:
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and oxidative stress (HO) to identify degradation products via LC-MS .
- Plasma protein binding assays : Equilibrium dialysis quantifies unbound fractions in human serum albumin .
- Metabolic stability screening : Liver microsomes (human/rat) assess CYP450-mediated oxidation pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
